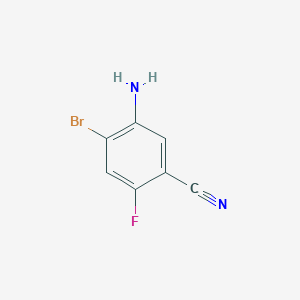

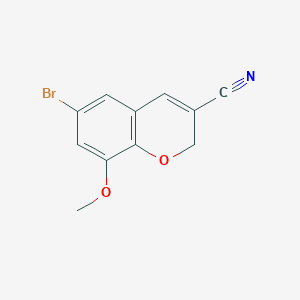

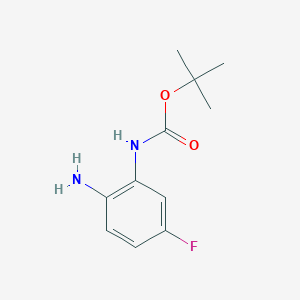

![molecular formula C15H14N4 B1372987 [4-(4-苄基-4H-1,2,4-三唑-3-基)苯基]胺 CAS No. 1211496-52-4](/img/structure/B1372987.png)

[4-(4-苄基-4H-1,2,4-三唑-3-基)苯基]胺

描述

“[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” is a type of 1,2,4-triazole derivative . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” was established by NMR and MS analysis . The IR spectrum shows characteristic peaks for C–H stretch (aromatic and aliphatic), C=O (ketone), C=N, and C–N stretch (aromatic) .Chemical Reactions Analysis

“[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” has been incorporated into Mn (II)/Cu (II) based coordination frameworks . This suggests that it can participate in complex formation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine” have been characterized using various spectroscopic techniques . For instance, the IR spectrum shows characteristic peaks for C–H stretch (aromatic and aliphatic), C=O (ketone), C=N, and C–N stretch (aromatic) .科学研究应用

抗癌活性

4-苯基-3-[2-(苯基氨基)乙基]-1H-1,2,4-三唑-5(4H)-硫酮(一种与 4-(4-苄基-4H-1,2,4-三唑-3-基)苯基胺密切相关的化合物)已被研究其抗癌潜力。研究表明,该化合物的衍生物对各种癌细胞系表现出显着的细胞毒性,包括黑色素瘤、乳腺癌和胰腺癌细胞。特别是,某些衍生物在 3D 细胞培养中表现出高活性,并被认为是抗转移治疗的有希望的候选物 (Šermukšnytė 等,2022)。

抗氧化和抗菌特性

一系列含有 4-苄基/苯基-1,2,4-三唑部分的衍生物,类似于所讨论的化合物,显示出显着的抗氧化和抗菌特性。这些化合物对 DPPH 和超氧自由基表现出有效的清除作用,并且还对各种微生物表现出抗菌活性 (Baytas 等,2012)。

抗菌活性

已经合成了新型 1,4-双(3,5-二烷基-4H-1,2,4-三唑-4-基)苯和 5-芳基三唑-1-烯-1-基-1-苯基-1H-吡唑-4-腈衍生物,它们在结构上与所关注的化合物相关,并评估了它们的抗菌活性。这些化合物作为抗菌剂显示出有希望的结果 (Al‐Azmi 和 Mahmoud,2020)。

酸碱性质

已经研究了 4-苄基-4H-1,2,4-三唑衍生物的酸碱性质,揭示了它们在不同溶剂混合物中的化学行为。这项研究有助于理解此类化合物的基本化学性质 (Azimi 等,2008)。

衍生物的合成

已经进行了一项关于合成各种 4,5-取代-4H-1,2,4-三唑-3-硫醇衍生物(包括带有苄基的衍生物)的研究。这项研究对于开发具有潜在生物活性的新化合物具有重要意义 (Cansiz 等,2004)。

缓蚀

已经合成了苯并咪唑衍生物(在结构上与 4-(4-苄基-4H-1,2,4-三唑-3-基)苯基胺相似),并研究了它们作为低碳钢缓蚀剂的有效性。此类研究对于缓蚀至关重要的工业应用至关重要 (Yadav 等,2013)。

未来方向

作用机制

Target of Action

Similar compounds have shown inhibitory activities against cancer cell lines .

Mode of Action

It’s known that some of the hybrids of this compound exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound might interact with cellular targets to inhibit the proliferation of these cells.

Biochemical Pathways

It is known that the compound has shown inhibitory activities against cancer cell lines , suggesting that it may affect pathways related to cell proliferation and survival.

Result of Action

The result of the action of [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine is the inhibition of the proliferation of certain cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.

属性

IUPAC Name |

4-(4-benzyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-18-17-11-19(15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQRPKZVZFRMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

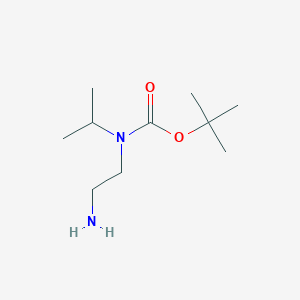

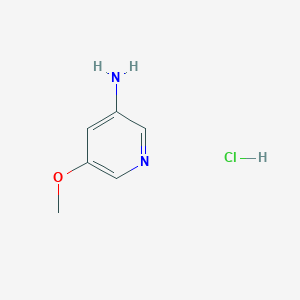

![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)

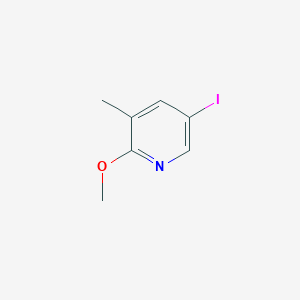

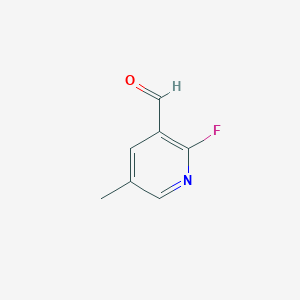

![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)

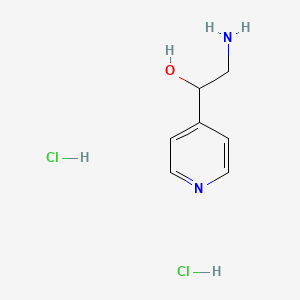

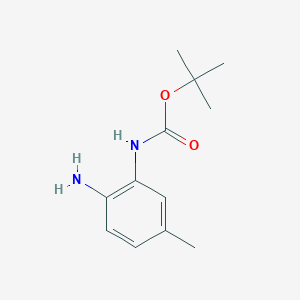

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)